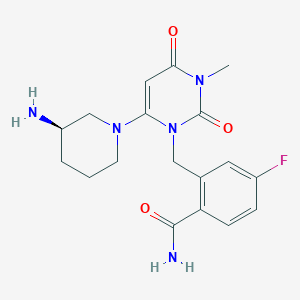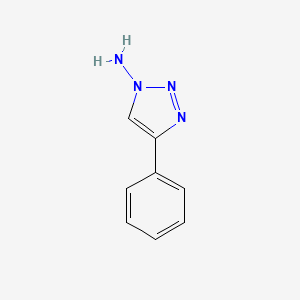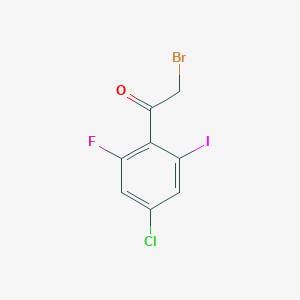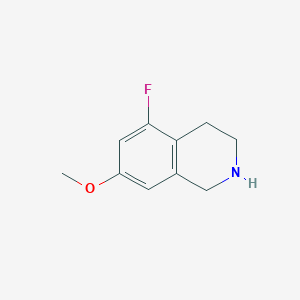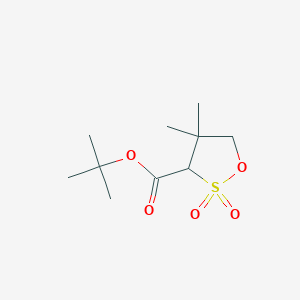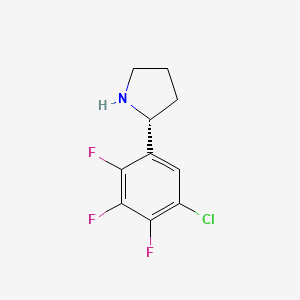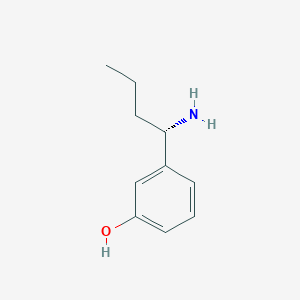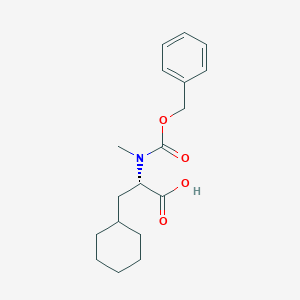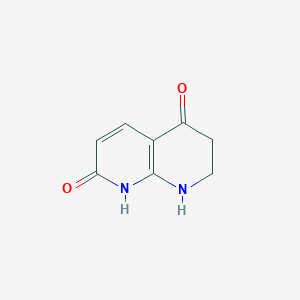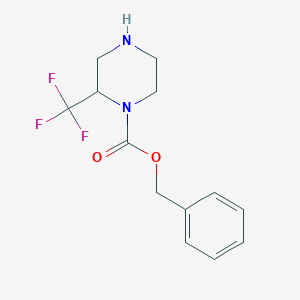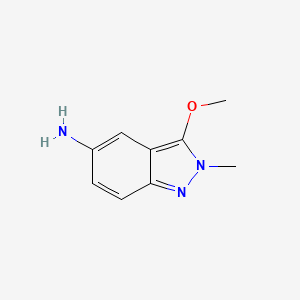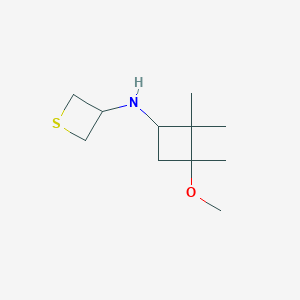
N-(3-Methoxy-2,2,3-trimethylcyclobutyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Methoxy-2,2,3-trimethylcyclobutyl)thietan-3-amine is a complex organic compound characterized by its unique cyclobutyl and thietan structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxy-2,2,3-trimethylcyclobutyl)thietan-3-amine typically involves multiple steps, starting with the preparation of the cyclobutyl ring The cyclobutyl ring can be synthesized through cyclization reactions involving appropriate precursors The methoxy group is introduced via methylation reactions, and the thietan ring is formed through sulfurization reactions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methoxy-2,2,3-trimethylcyclobutyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or amine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-Methoxy-2,2,3-trimethylcyclobutyl)thietan-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-Methoxy-2,2,3-trimethylcyclobutyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Methoxy-2,2,3-trimethylcyclobutyl)-4-methyl-1-piperidinecarboximidamide hydroiodide
- N-(3-Methoxy-2,2,3-trimethylcyclobutyl)-N,O-dimethylserinamide hydrochloride
- N-(3-Methoxy-2,2,3-trimethylcyclobutyl)-1,3-dimethylpyrazole-4-carboxamide
Uniqueness
N-(3-Methoxy-2,2,3-trimethylcyclobutyl)thietan-3-amine is unique due to its specific combination of cyclobutyl and thietan structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H21NOS |
|---|---|
Molecular Weight |
215.36 g/mol |
IUPAC Name |
N-(3-methoxy-2,2,3-trimethylcyclobutyl)thietan-3-amine |
InChI |
InChI=1S/C11H21NOS/c1-10(2)9(5-11(10,3)13-4)12-8-6-14-7-8/h8-9,12H,5-7H2,1-4H3 |
InChI Key |
LMTCBFBKDGAGBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC1(C)OC)NC2CSC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Bromo-7H-benzo[c]carbazole](/img/structure/B12959566.png)
![2-Aminoethanol hemi((Z)-3'-((1-(3,4-dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)-2'-hydroxy-[1,1'-biphenyl]-3-carboxylate)](/img/structure/B12959580.png)
